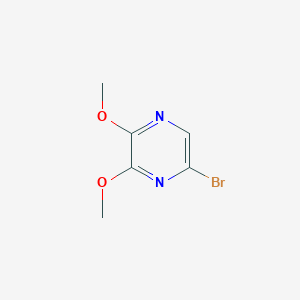

5-Bromo-2,3-dimethoxypyrazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2,3-dimethoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANBJBLRCNEFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568449 | |

| Record name | 5-Bromo-2,3-dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-19-3 | |

| Record name | 5-Bromo-2,3-dimethoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89466-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2,3 Dimethoxypyrazine

Precursor Synthesis and Derivatization Approaches

The primary route to 5-Bromo-2,3-dimethoxypyrazine involves the direct bromination of its immediate precursor, 2,3-dimethoxypyrazine (B1590305). This approach is favored for its directness and utilization of commercially available starting materials.

Bromination of 2,3-Dimethoxypyrazine

The synthesis of this compound is effectively achieved through the electrophilic aromatic substitution of 2,3-dimethoxypyrazine. The electron-donating nature of the two methoxy (B1213986) groups activates the pyrazine (B50134) ring, directing the substitution to one of the vacant carbon positions.

A documented method for the synthesis of this compound involves the use of N-bromosuccinimide (NBS) as the brominating agent and dimethylformamide (DMF) as the solvent. acs.orgnih.gov In a typical procedure, 2,3-dimethoxypyrazine is dissolved in DMF, to which a slight molar excess of NBS is added. The reaction mixture is stirred at room temperature for an extended period, for instance, 29 hours, to ensure completion. acs.orgnih.gov The use of NBS is a common strategy for the bromination of activated aromatic and heterocyclic rings, offering a milder and more selective alternative to elemental bromine. researchgate.net The reaction proceeds to afford this compound as a solid product after workup and purification. acs.orgnih.gov

Table 1: Reaction Conditions for Bromination of 2,3-Dimethoxypyrazine

| Parameter | Value | Source(s) |

| Starting Material | 2,3-Dimethoxypyrazine | acs.org, nih.gov |

| Reagent | N-bromosuccinimide (NBS) | acs.org, nih.gov |

| Solvent | Dimethylformamide (DMF) | acs.org, nih.gov |

| Temperature | Room Temperature | acs.org, nih.gov |

| Reaction Time | 29 hours | acs.org, nih.gov |

| Yield | 43% | acs.org, nih.gov |

While a specific yield of 43% has been reported under the conditions described above, the optimization of reaction parameters is a critical step in synthetic chemistry to enhance both yield and purity. acs.orgnih.gov Key parameters for optimization in this bromination would include:

Stoichiometry of NBS : Varying the molar equivalents of NBS (e.g., from 1.0 to 1.5 equivalents) can be explored. Using a significant excess may lead to di-brominated byproducts, while an insufficient amount will result in incomplete conversion of the starting material.

Reaction Temperature : While the reaction proceeds at room temperature, gentle heating could potentially shorten the reaction time. However, this must be balanced against the risk of increased side-product formation. Conversely, cooling the reaction might enhance selectivity but would likely require even longer reaction times.

Solvent Choice : Although DMF is effective, other polar aprotic solvents such as acetonitrile (B52724) could be investigated. Acetonitrile has been noted as an effective solvent for regioselective bromination of activated arenes with NBS. researchgate.net

Reaction Time : The reported 29-hour reaction time suggests a relatively slow conversion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) would allow for quenching the reaction at the optimal point, preventing potential product degradation or side reactions over extended periods.

Alternative Synthetic Routes to Halogenated and Alkoxy Pyrazines

Beyond the direct bromination of an alkoxy-substituted precursor, several other strategies exist for the synthesis of halogenated and alkoxy pyrazines, providing a broader context for pyrazine chemistry.

One common approach begins with more readily available pyrazine cores, such as aminopyrazines. For instance, a multi-step sequence can involve chlorination, bromination, and subsequent nucleophilic substitution of the halogen atoms with alkoxides like sodium methoxide. uzh.ch Another established method is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by dehydrogenation, which forms the pyrazine ring. wikipedia.org The substituents on the final pyrazine are determined by the choice of these precursors.

More modern, atom-economical methods have also been developed. These include the dehydrogenative self-coupling of 2-aminoalcohols catalyzed by earth-abundant metals like manganese, which forms symmetrically substituted pyrazines. matthey.com Another innovative route involves the opening of epoxides with 1,2-amino alcohols, followed by oxidation and condensation with hydroxylamine (B1172632) to yield unsymmetrically substituted pyrazines. libretexts.org

Advanced Synthetic Strategies for Functionalization

The bromine atom on this compound serves as a versatile functional handle, enabling its use in a variety of advanced synthetic strategies, most notably in transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions of this compound

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example of this application. wikipedia.orglibretexts.org

A specific application involves the Suzuki coupling of this compound with arylboronic acids to form 5-aryl-2,3-dimethoxypyrazines. acs.orgnih.gov In a reported procedure, this compound was coupled with (4-fluorophenyl)boronic acid. acs.orgnih.gov The reaction employed a palladium catalyst, specifically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an aqueous sodium carbonate (Na₂CO₃) solution as the base. acs.orgnih.gov A mixture of dioxane and water was used as the solvent system, and the reaction was heated to reflux for several hours to achieve a 77% yield of the coupled product, 5-(4-fluorophenyl)-2,3-dimethoxypyrazine. acs.orgnih.gov

This transformation highlights the utility of the bromo-substituent as a site for introducing molecular diversity. Other palladium-catalyzed reactions could similarly be employed, including:

Sonogashira Coupling : To introduce alkyne moieties. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination : To form carbon-nitrogen bonds by coupling with various amines. wikipedia.orglibretexts.org

Heck Reaction : To couple the pyrazine with alkenes. mdpi.com

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and scope of these cross-coupling reactions. uzh.chmdpi.com

Table 2: Suzuki Coupling Reaction of this compound

| Parameter | Value | Source(s) |

| Substrate | This compound | acs.org, nih.gov |

| Coupling Partner | (4-fluorophenyl)boronic acid | acs.org, nih.gov |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | acs.org, nih.gov |

| Base | Sodium Carbonate (Na₂CO₃) | acs.org, nih.gov |

| Solvent System | Dioxane / Water | acs.org, nih.gov |

| Condition | Reflux | acs.org, nih.gov |

| Product | 5-(4-fluorophenyl)-2,3-dimethoxypyrazine | acs.org, nih.gov |

| Yield | 77% | acs.org, nih.gov |

Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura reaction is a widely utilized method for forming carbon-carbon bonds between organohalides and organoboron compounds. illinois.edu For bromopyrazines, this reaction provides an efficient pathway to synthesize aryl- and heteroaryl-substituted pyrazines. rsc.org The coupling of highly functionalized bromopyrazines with a majority of arylboronic acids typically results in the formation of heterobiaryl products in very high yields, often exceeding 90%. rsc.org

A common and effective catalyst system for the Suzuki-Miyaura coupling of bromoarenes involves a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in the presence of a base. researchgate.netmdpi.com This catalyst is frequently used for coupling various aryl bromides with arylboronic acids. researchgate.net The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. illinois.edu

Table 1: Representative Catalyst System for Suzuki-Miyaura Coupling

| Component | Role | Example |

|---|---|---|

| Palladium Source | Catalyst | Pd(PPh3)4 |

| Ligand | Stabilizes Catalyst | Triphenylphosphine (PPh3) |

| Base | Activates Boronic Acid | K3PO4, Na2CO3, K2CO3 |

The Suzuki-Miyaura reaction is known for its broad substrate scope and functional group tolerance. nih.gov In the context of bromopyrazines, a wide variety of aryl and heteroaryl boronic acids can be successfully coupled. The reaction generally tolerates both electron-donating and electron-withdrawing substituents on the boronic acid partner. rsc.orgnih.gov However, some studies note that boronic acids with electron-donating groups may provide better yields compared to those with electron-withdrawing moieties. mdpi.com The versatility of this method allows for the synthesis of a diverse library of substituted pyrazines, which are valuable intermediates in medicinal and materials chemistry. rsc.orgnih.gov

Table 2: Scope of Coupling Partners for Suzuki-Miyaura Reactions

| Coupling Partner Class | Examples | Typical Yields |

|---|---|---|

| Arylboronic Acids | Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Nitrophenylboronic acid | Good to Excellent nih.gov |

| Heteroarylboronic Acids | Thiophene-2-boronic acid, Furan-3-boronic acid, Pyridine-3-boronic acid | Moderate to Good illinois.edursc.org |

| Alkenylboronic Esters | (E)-Styrylboronic acid pinacol (B44631) ester | Good nih.gov |

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically co-catalyzed by palladium and copper complexes, is well-established in pyrazine chemistry. rsc.orgnrochemistry.com It provides a direct route to alkynyl-substituted pyrazines, which are versatile building blocks for more complex molecules through further alkyne functionalization.

The reactivity of the halide in Sonogashira couplings generally follows the trend I > OTf > Br > Cl. nrochemistry.com Chloropyrazine has been shown to be an excellent substrate, suggesting that the more reactive this compound would also couple efficiently. rsc.org The reaction tolerates a wide range of functional groups on both the pyrazine and alkyne components. nrochemistry.com The resulting alkynylpyrazines can undergo various subsequent transformations, including cycloadditions and other functionalizations, making them valuable synthetic intermediates. mdpi.comrsc.org

Negishi Coupling Applications

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex, to form a carbon-carbon bond. wikipedia.org This reaction is a powerful tool in organic synthesis, particularly for joining complex molecular fragments in the synthesis of natural products. wikipedia.orgresearchgate.net Halogenated pyrazines can serve as effective electrophilic partners in this coupling. rsc.org The Negishi reaction is noted for its ability to form bonds between sp³, sp², and sp hybridized carbon atoms and its compatibility with a wide array of sensitive functional groups. wikipedia.orgresearchgate.net While less common in industrial applications due to the moisture sensitivity of organozinc reagents, its high reactivity makes it invaluable in total synthesis. wikipedia.org The application of Negishi coupling to this compound would allow for the introduction of various alkyl, alkenyl, and aryl groups. researchgate.net

Nucleophilic Aromatic Substitution in Pyrazine Chemistry

Nucleophilic aromatic substitution (SNA) is a key reaction for heteroaromatic compounds. Aromatic rings, typically nucleophilic, can become electrophilic and undergo substitution when substituted with strong electron-withdrawing groups. wikipedia.org The pyrazine ring, containing two electron-withdrawing nitrogen atoms, is inherently activated towards nucleophilic attack, making it more reactive than pyridine (B92270) in SNAr reactions. wikipedia.orgacs.org

In an SNAr reaction, a nucleophile attacks the aromatic ring, displacing a leaving group, such as a halide. youtube.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The presence of electron-withdrawing groups, like the nitrogen atoms in the pyrazine ring, helps to stabilize this negatively charged intermediate, thus facilitating the reaction. youtube.com

For substituted pyrazines, the regioselectivity of nucleophilic attack is influenced by the electronic nature of the existing substituents. Studies on 2-substituted 3,5-dichloropyrazines have shown that when an electron-donating group (EDG) is present at the 2-position, nucleophilic attack occurs preferentially at the 3-position. acs.org Conversely, an electron-withdrawing group (EWG) at the 2-position directs the attack to the 5-position. acs.org In the case of this compound, the two methoxy groups are electron-donating, which would influence the position of attack by a nucleophile, in addition to activating the ring for substitution. A wide range of nucleophiles, including alkoxides, amines, and thiolates, can be used to displace the bromo group, providing access to a variety of functionalized pyrazine derivatives. rsc.org

Regioselective Functionalization Approaches

The synthesis of this compound from its precursor, 2,3-dimethoxypyrazine, necessitates precise control over the position of bromination. The pyrazine ring's electronic nature, influenced by two nitrogen atoms and two activating methoxy groups, allows for several regioselective strategies. Key approaches include electrophilic aromatic substitution and directed ortho-metalation.

Electrophilic Aromatic Bromination: In this classical approach, the 2,3-dimethoxypyrazine ring is treated with an electrophilic bromine source. The regiochemical outcome is dictated by the combined directing effects of the substituents. The methoxy groups are activating, ortho-, para-directing groups. In the 2,3-dimethoxypyrazine system, the positions ortho to the methoxy groups are C5 and C6. These positions are electronically enriched and are the most likely sites for electrophilic attack. Due to the symmetry of the molecule, these two positions are equivalent, leading to the selective formation of the 5-bromo product. Reagents such as N-bromosuccinimide (NBS) are often employed for such transformations, sometimes with a catalyst to enhance reactivity. nih.gov

Directed ortho-Metalation (DoM): Directed ortho-metalation is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent (such as n-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

In the case of 2,3-dimethoxypyrazine, the methoxy groups can serve as effective DMGs. wikipedia.org The process involves the following steps:

Coordination: The Lewis basic oxygen atom of a methoxy group coordinates to the Lewis acidic lithium ion of the alkyllithium reagent.

Deprotonation: This coordination brings the strong base into proximity with the C-H bond at the C5 (or C6) position, facilitating its removal and forming a highly reactive aryllithium intermediate.

Electrophilic Quench: The resulting organolithium species is then treated with an electrophilic bromine source (e.g., 1,2-dibromoethane (B42909) or hexabromoethane) to introduce the bromine atom precisely at the metalated position, yielding this compound.

This methodology offers exceptional control over the site of functionalization, often providing the desired isomer exclusively. wikipedia.org

| Approach | Key Reagents | Principle of Selectivity | Potential Advantages | Potential Considerations |

|---|---|---|---|---|

| Electrophilic Aromatic Bromination | 2,3-dimethoxypyrazine, NBS or Br₂ | Electronic activation by methoxy groups at C5/C6 positions. nih.gov | Often operationally simpler; avoids highly pyrophoric reagents. | Risk of over-bromination or side reactions if conditions are not optimized. |

| Directed ortho-Metalation (DoM) | 2,3-dimethoxypyrazine, Alkyllithium (e.g., n-BuLi), Electrophilic bromine source. | Coordination of organolithium to a methoxy group (DMG) directs deprotonation to the adjacent position. wikipedia.orgbaranlab.org | Excellent, often exclusive, regioselectivity. wikipedia.org | Requires strictly anhydrous conditions and low temperatures; uses pyrophoric alkyllithiums. |

Green Chemistry Aspects in this compound Synthesis

Modern synthetic chemistry places significant emphasis on sustainability, aiming to reduce environmental impact and improve safety. The synthesis of this compound can be approached through various methods that align with the principles of green chemistry, primarily by avoiding hazardous reagents like elemental bromine and minimizing waste.

The use of molecular bromine (Br₂) is a significant concern due to its high toxicity, corrosiveness, and volatility. nih.govwordpress.com Green alternatives focus on safer brominating agents and processes that generate the active species in situ.

In Situ Generation of Brominating Agents: A key green strategy is to generate the reactive brominating agent in the reaction vessel immediately before its use, which avoids the hazards of storing and handling bulk quantities of toxic chemicals. nih.govbeyondbenign.org

Oxidation of Bromide Salts: A common method involves the oxidation of simple, stable bromide salts like sodium bromide (NaBr) or hydrobromic acid (HBr). Oxidants such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (B82951) (NaOCl) can be used. nih.govbeyondbenign.org This approach generates bromine in catalytic amounts, and the primary byproduct is often water, making it an environmentally benign choice.

Bromide/Bromate (B103136) System: A combination of a bromide (e.g., NaBr) and a bromate (e.g., NaBrO₃) can be used. Upon acidification, these two species react to form molecular bromine in situ. This system provides a solid, stable, and safe source for bromine. cambridgescholars.com

Continuous Flow Systems: Performing the in situ generation and subsequent bromination in a continuous flow reactor further enhances safety by minimizing the amount of hazardous material present at any given time and allowing for better control over reaction conditions. nih.gov Yields for brominations using such systems can be high, often in the range of 78% to 99%. nih.gov

Safer Brominating Reagents: N-Bromosuccinimide (NBS) is a widely used solid reagent that serves as a safer alternative to liquid bromine. wordpress.comcambridgescholars.com It is easier to handle and measure. However, from a green chemistry perspective, NBS has a lower atom economy, as the succinimide (B58015) portion becomes a byproduct. wordpress.com

Solvent Choice: Green chemistry principles advocate for the use of environmentally friendly solvents. For bromination reactions, this involves replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as ethanol, water, or acetic acid, where substrate solubility and reactivity permit. wordpress.comacsgcipr.org

| Method | Reagents | Key Green Advantage | Byproducts |

|---|---|---|---|

| In situ generation from HBr/H₂O₂ | Hydrobromic acid, Hydrogen peroxide | Avoids use of Br₂; water is the main byproduct. beyondbenign.org | Water |

| In situ generation from KBr/NaOCl | Potassium bromide, Sodium hypochlorite | Utilizes inexpensive salts; suitable for continuous flow. nih.gov | Inorganic salts (KCl, NaCl) |

| Bromide/Bromate Couple | Sodium bromide, Sodium bromate, Acid | Solid, stable, and safe bromine source. cambridgescholars.com | Inorganic salts |

| Solid Brominating Agent | N-Bromosuccinimide (NBS) | Safer and easier to handle than liquid Br₂. wordpress.com | Succinimide, HBr wordpress.com |

Medicinal Chemistry and Pharmacological Relevance of 5 Bromo 2,3 Dimethoxypyrazine Derivatives

Pyrazine (B50134) Scaffold in Drug Discovery and Development

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a fundamental structure in medicinal chemistry. mdpi.commdpi.com Its unique chemical properties, including the ability to form hydrogen bonds and participate in various chemical reactions, make it a valuable component in the design of new therapeutic agents. mdpi.comresearchgate.net Pyrazine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.govresearchgate.net

Historical Context and Evolution of Pyrazine-Based Therapeutics

The journey of pyrazine chemistry began in the mid-19th century. A significant milestone occurred in 1876 with the Staedel-Rugheimer pyrazine synthesis, which provided a systematic method for creating pyrazine derivatives. However, the therapeutic potential of pyrazines gained substantial attention in the 20th century, particularly after the discovery of naturally occurring pyrazines with biological activity. The identification of Aspergillic acid, a pyrazine-containing natural product with antibacterial properties, was a pivotal moment that spurred further investigation into the pharmaceutical applications of pyrazine derivatives.

This initial discovery paved the way for the development of clinically significant drugs. One of the most notable examples is Pyrazinamide, an essential medicine for the treatment of tuberculosis. researchgate.net The success of Pyrazinamide solidified the pyrazine scaffold's importance and encouraged chemists to explore further structural modifications to discover new drugs. researchgate.net Over the years, the evolution of synthetic methodologies has enabled the creation of highly functionalized and complex pyrazine derivatives, expanding their role from simple bioactive molecules to key components in sophisticated drugs like the anticancer agent Bortezomib. mdpi.comresearchgate.net

Privileged Pyrazine Structures in Pharmacotherapy

In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that can bind to multiple, often unrelated, biological targets, making it a versatile template for drug design. rsc.orgnih.gov The pyrazine ring is considered such a scaffold. researchgate.netscispace.com Its presence in a variety of clinically used agents highlights its ability to serve as a robust framework for developing therapeutics for diverse diseases. nih.govscispace.com

Several pyrazine-containing drugs are recognized in pharmacotherapy. Marketed drugs incorporating the pyrazine structure include:

Acipimox: Used for its lipid-lowering effects. nih.gov

Amiloride: A potassium-sparing diuretic. mdpi.com

Bortezomib: A proteasome inhibitor for treating multiple myeloma. mdpi.comresearchgate.net

Paritaprevir: An antiviral agent used in the treatment of Hepatitis C. mdpi.com

Pyrazinamide: A primary drug for tuberculosis treatment. mdpi.comresearchgate.net

The imidazo[1,2-a]pyrazine (B1224502) is another example of a privileged pyrazine-based structure, appearing in compounds investigated for their potent biological activities, including kinase inhibition. rsc.orgufrj.br The versatility of the pyrazine nucleus allows it to be incorporated into a wide range of molecular architectures, leading to compounds with improved pharmacological profiles. arabjchem.org

Biological Activity Profiling of 5-Bromo-2,3-dimethoxypyrazine Derivatives

The compound this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. acs.orgnih.govchemshuttle.comrsc.org The bromine atom on the pyrazine ring provides a reactive site for chemical modifications, particularly through cross-coupling reactions like the Suzuki coupling, allowing for the attachment of various functional groups to create a library of derivatives. acs.orgnih.govacs.org

Anticancer and Antiproliferative Activities

The pyrazine scaffold is a prominent feature in many compounds developed for cancer treatment. researchgate.neted.ac.uk Pyrazine derivatives have been shown to exhibit a broad spectrum of antitumor activities by interacting with various biological targets crucial for cancer cell growth and survival. mdpi.comed.ac.uk The structural versatility of the pyrazine ring allows for the design of derivatives that can be tailored to inhibit specific enzymes or receptors involved in cancer progression. ed.ac.uk Researchers are actively creating novel pyrazine-based derivatives, sometimes in combination with other chemical moieties, to enhance their anticancer efficacy. ed.ac.uk

Inhibitory Effects on Cancer Cell Lines (e.g., HCT116, MCF-7, A549)

Derivatives of this compound and related pyrazine structures have been evaluated for their cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by half, is a key metric in these studies.

Studies have shown that pyrazine-containing compounds can inhibit the proliferation of various cancer cells, including human colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cells. For example, a series of 5-bromo-7-azaindolin-2-one derivatives demonstrated potent antitumor activity against A549 cells. nih.gov Similarly, other research has identified pyrazine hybrids and derivatives with significant inhibitory effects against HCT116 and MCF-7 cell lines. mdpi.comnih.govnih.gov

The table below summarizes the inhibitory activities of selected pyrazine derivatives against these cancer cell lines.

| Compound | Target Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| Indolizinoquinolinedione derivative (131) | HCT116 | 1.61 - 13.15 | mdpi.com |

| Indolizinoquinolinedione derivative (131) | A549 | 1.61 - 13.15 | mdpi.com |

| Indolizinoquinoxalin-5,12-dione derivative (132-134) | MCF-7 | 0.20 - 16.46 | mdpi.com |

| Resveratrol analog with pyrazine (67) | MCF-7 | 70.9 | mdpi.com |

| BCE-Ring-Truncated Deguelin derivative (3a) | A549 | 6.62 | nih.govnih.gov |

| BCE-Ring-Truncated Deguelin derivative (6a) | HCT116 | 3.43 | nih.govnih.gov |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7c) | MCF-7 | 7.17 | mdpi.com |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | MCF-7 | 2.93 | mdpi.com |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | A549 | 9.57 | mdpi.com |

Targeting Protein Kinases

Protein kinases are a family of enzymes that play a critical role in regulating cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Consequently, protein kinase inhibitors are a major class of anticancer drugs. The pyrazine scaffold is found in numerous compounds designed as protein kinase inhibitors. researchgate.net

For instance, a novel series of 5-bromo-pyrimidine derivatives were synthesized and evaluated as Bcr/Abl tyrosine kinase inhibitors, showing potent activity. nih.gov While this study focused on pyrimidine, a related diazine, it highlights the potential of halogenated heterocyclic scaffolds in kinase inhibition. Other research has specifically identified pyrazine derivatives as inhibitors of various kinases, including FMS-like tyrosine kinase-3 (FLT3) and Janus kinases (JAK-1/JAK-2). ufrj.brbohrium.com The ability of the pyrazine ring to be readily functionalized allows for the precise positioning of substituents that can interact with the kinase active site, leading to potent and selective inhibition. ufrj.brbohrium.com

Antioxidant Activities

While direct studies on the antioxidant activities of this compound itself are not extensively detailed in the reviewed literature, the broader class of pyrazine derivatives has been noted for such properties. For instance, 2-isobutyl-5-methoxypyrazine, a related compound, has demonstrated antioxidant effects. thieme-connect.de The potential for pyrazine derivatives to act as antioxidants is an area of interest, given that oxidative stress is a contributing factor in numerous pathological conditions. The core pyrazine structure allows for various substitutions, which can influence its electronic properties and, consequently, its ability to scavenge free radicals. Further research is necessary to specifically elucidate the antioxidant capacity of this compound and its derivatives.

Neurological Applications

Derivatives of this compound have emerged as significant scaffolds in the development of therapeutic agents for neurological disorders. google.comgoogle.com The pyrazine core serves as a versatile platform for synthesizing compounds that can interact with key targets in the central nervous system.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. researchgate.net Its dysfunction is implicated in a range of neurological and psychiatric conditions. researchgate.net Substituted dihydropyrazinediones, which can be synthesized from this compound, have been investigated as modulators of the NMDA receptor. google.com These compounds hold therapeutic promise for conditions where NMDA receptor activity is dysregulated. google.com While high levels of the related compound 5-bromo-2'-deoxyuridine (B1667946) (BrdU) can be toxic to neurons through mechanisms involving NMDA receptors, this highlights the interaction of brominated compounds with this receptor system. nih.gov The development of selective NMDA receptor modulators remains a key area of research, with a focus on targeting specific subunits like GluN2B to minimize side effects. nih.gov

D-Amino Acid Oxidase (DAO) is a flavoenzyme that degrades D-amino acids, including D-serine, a crucial co-agonist at the NMDA receptor. researchgate.net Inhibition of DAO is a therapeutic strategy aimed at increasing D-serine levels in the brain, thereby enhancing NMDA receptor function. researchgate.net This approach is particularly relevant for conditions associated with NMDA receptor hypofunction. researchgate.net Research has led to the discovery of novel classes of DAO inhibitors derived from pyrazine scaffolds. researchgate.netresearchgate.net For example, 4-hydroxypyridazin-3(2H)-one derivatives, synthesized from precursors like this compound, have been identified as potent DAO inhibitors. nih.govacs.org Computational models, such as Free Energy Perturbation (FEP+), have been employed to predict the inhibitory potency of these compounds and guide the design of new, more effective inhibitors. researchgate.netresearchgate.net

The modulation of NMDA receptors and inhibition of DAO by this compound derivatives directly translates to their potential in treating neurological disorders like schizophrenia. google.comresearchgate.net Schizophrenia is a complex disorder, and its negative symptoms and cognitive deficits are often poorly addressed by current antipsychotic medications. epo.org One of the leading hypotheses for these aspects of the illness is NMDA receptor hypofunction. researchgate.net By inhibiting DAO, pyrazine-derived compounds can increase synaptic levels of D-serine, which may help to alleviate the symptoms of schizophrenia by enhancing NMDA receptor signaling. researchgate.net Clinical trials with DAO inhibitors have shown promise in this regard. researchgate.net Consequently, derivatives of this compound are being actively explored for the development of novel antipsychotic drugs. google.comepo.org

Other Pharmacological Effects

Beyond their neurological applications, pyrazine derivatives exhibit a wide range of other pharmacological effects. The pyrazine ring is a common feature in many biologically active compounds, including some used as flavoring agents and others with antimicrobial properties. mdpi.comgoogle.com For instance, certain pyrazine derivatives have been investigated for their ability to inhibit the endonuclease activity of the influenza virus. acs.orgrsc.org This suggests a potential role for these compounds in the development of antiviral therapies. The diverse biological activities of pyrazines underscore the importance of this heterocyclic scaffold in medicinal chemistry. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural features required for their biological activity. For example, in the context of DAO inhibitors, the specific substitutions on the pyrazine or resulting pyridazinone ring significantly influence their inhibitory potency. researchgate.netacs.org Computational modeling has played a significant role in these SAR studies, allowing for the prospective prediction of compound activity and the identification of key interactions between the inhibitors and the active site of the enzyme. researchgate.netresearchgate.net These studies have shown that both the core heterocyclic structure and the nature and position of its substituents are critical for achieving high affinity and selectivity. rsc.org The insights gained from SAR studies are instrumental in guiding the design of new derivatives with improved pharmacokinetic and pharmacodynamic properties. researchgate.net

Impact of Substituent Modifications on Biological Efficacy

The chemical scaffold of this compound serves as a versatile starting point for synthesizing a variety of bioactive molecules. The bromine atom at the 5-position is a key functional group, acting as a handle for cross-coupling reactions, which allows for the introduction of diverse substituents. chemshuttle.com The modification of this position has a profound impact on the biological efficacy of the resulting derivatives, a principle that has been extensively explored in the development of novel therapeutic agents.

A prominent example is seen in the development of influenza A endonuclease inhibitors. Starting with this compound, Suzuki coupling reactions are employed to introduce various aryl groups at the 5-position. acs.orgnih.gov For instance, the introduction of a 4-fluorophenyl group to create 5-(4-fluorophenyl)-2,3-dimethoxypyrazine is a critical step in the synthesis of potent inhibitors. acs.orgacs.org Subsequent modifications to the methoxy (B1213986) groups are then performed to yield the final active compounds, such as 5-(4-fluorophenyl)-1,4-dihydropyrazine-2,3-dione. nih.gov The nature of the substituent at the 5-position is crucial for the molecule's ability to interact with the target enzyme. Studies on related pyrazine derivatives have shown that the potency of herbicidal activity is directly dependent on the hydrophobic parameter of the substituent at this position, indicating its importance for reaching the biological target. researchgate.net

In the context of influenza endonuclease inhibitors, replacing the pyrazine core with other heterocycles while maintaining a similar substitution pattern also highlights the importance of the substituent. For example, a series of 5-hydroxypyrimidin-4(3H)-ones with different fluorophenyl and cyanophenyl substituents at the 2-position (analogous to the 5-position of the pyrazine) showed significant variation in inhibitory concentration (IC₅₀), underscoring the electronic and steric influence of the substituent on efficacy. acs.org

| Base Scaffold | 5-Position Substituent | Target | Effect on Efficacy |

| 2,3-Dimethoxypyrazine (B1590305) | Bromo | (Intermediate) | Serves as a reactive site for introducing new functional groups via cross-coupling. chemshuttle.com |

| 2,3-Dimethoxypyrazine | 4-Fluorophenyl | Influenza A Endonuclease | Forms a key intermediate for potent endonuclease inhibitors. acs.orgnih.gov |

| 3-Hydroxypyridin-2(1H)-one | Phenyl (at analogous position) | Influenza A Endonuclease | Generally less potent than 5-hydroxypyrimidin-4(3H)-one analogues. acs.org |

| 5-Hydroxypyrimidin-4(3H)-one | 4-Fluorophenyl (at analogous position) | Influenza A Endonuclease | Exhibits significant inhibitory activity (IC₅₀ = 0.58 μM). acs.org |

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design strategies are crucial for optimizing the therapeutic potential of derivatives originating from this compound. These strategies leverage structural knowledge of the target to guide chemical modifications that enhance potency and selectivity.

One powerful approach is scaffold hopping, which involves replacing a core molecular structure with a bioisosteric equivalent to improve properties while retaining biological activity. This was effectively used in designing influenza endonuclease inhibitors. nih.gov Researchers started with the natural flavonoid Luteolin, a known inhibitor, and designed structurally distinct compounds that mimic its key features. nih.gov This led to the identification of derivatives with 5-hydroxypyridine-4(1H)-one-2-yl and 3-hydroxypyrazin-2(1H)-one-6-yl moieties as potent, submicromolar inhibitors of the influenza PA subunit. nih.gov These synthetic scaffolds were designed to replicate the metal-binding pharmacophore of the original natural product, leading to high inhibitory potency. nih.gov

For adenosine (B11128) receptor antagonists, rational design focuses on modifying substituents to achieve high affinity for a specific receptor subtype (A1, A2A, A2B, or A3). d-nb.info For instance, introducing bulky chains at the N6 position of adenine-based structures was found to significantly increase binding affinity at the human A1 and A3 receptors. d-nb.info Similarly, the introduction of a chlorine atom at the 2-position often favors interaction with the A2A subtype. d-nb.info By systematically altering substituents on heterocyclic cores, which can be synthesized from precursors like this compound, it is possible to fine-tune the selectivity profile of the antagonist. nih.gov Computational methods, such as Free Energy Perturbation (FEP+), are also used to predict the biochemical potency of designed molecules, guiding the synthesis of compounds with optimized properties. researchgate.net

| Design Strategy | Target | Rationale | Example Outcome |

| Scaffold Hopping | Influenza Endonuclease | Replace natural flavonoid core (Luteolin) with novel heterocyclic scaffolds to mimic the metal-binding pharmacophore. nih.gov | Identification of a derivative with a 5-hydroxypyridine-4(1H)-one-2-yl moiety, resulting in submicromolar inhibitory potency. nih.gov |

| Substituent Modification | Adenosine Receptors | Introduce bulky substituents on a core scaffold to increase steric interactions and enhance binding affinity at specific receptor subtypes. d-nb.info | Addition of bulky chains to the N6 position of a 9-propyladenine core significantly increased affinity for A1 and A3 receptors. d-nb.info |

| Bioisosteric Replacement | Adenosine A2A Receptor | Interchange core scaffolds (e.g., purine (B94841) for triazolotriazine) while maintaining key substituent positions to explore new chemical space. researchgate.net | Molecular modeling suggested that triazolotriazine and purine scaffolds are interchangeable when specific positions are substituted, leading to new A2A antagonists. researchgate.net |

Ligand-Target Interactions and Molecular Mechanisms

Derivatives synthesized from the this compound template exert their biological effects by engaging with specific molecular targets. The mechanism of action is dictated by a complex interplay of non-covalent interactions between the ligand and the target protein's binding site. These interactions, which include hydrogen bonding, halogen bonding, and hydrophobic interactions, stabilize the ligand-target complex and trigger a biological response, such as enzyme inhibition or receptor modulation. acs.orgnih.gov The pyrazine ring and its substituents play a critical role in orienting the molecule within the binding pocket to achieve optimal engagement with key amino acid residues.

Hydrogen Bonding and Key Binding Site Interactions

Hydrogen bonds are among the most critical interactions for the affinity and specificity of pyrazine derivatives. In the case of influenza endonuclease inhibitors, derivatives designed from pyrazine precursors act as bimetal chelating ligands that bind to the enzyme's active site. acs.org The specific geometry and electronic properties of the heterocyclic core are designed to coordinate with metal ions (typically manganese, Mn²⁺) in the active site, which is essential for the enzyme's catalytic function.

In related heterocyclic antagonists, hydrogen bonding plays a direct role in anchoring the ligand. For example, in the development of bromodomain inhibitors, small molecular probes (FragLites) have been used to map binding sites. These studies show that key interactions often involve hydrogen bonds with a conserved asparagine residue (e.g., Asn140 in BRD4). nih.gov Similarly, studies on 5-bromocytosine, a related brominated pyrimidine, reveal extensive networks of N-H···O and N-H···N hydrogen bonds that define the crystal packing and molecular recognition patterns. semanticscholar.org The bromine atom itself can participate in halogen bonding (C-Br···O), a non-covalent interaction that further stabilizes the ligand in the binding pocket. semanticscholar.orgresearchgate.net

| Ligand Class | Target Protein | Key Interaction Type | Interacting Residues/Components |

| Phenyl-substituted pyridin-2-ones | Influenza Endonuclease | Bimetal Chelation | Active site metal ions (e.g., Mn²⁺). acs.org |

| FragLite/PepLite Probes | Bromodomain BRD4 | Hydrogen Bonding | Conserved asparagine (Asn140). nih.gov |

| 5-Bromocytosine Salts | (Self-assembly) | Hydrogen & Halogen Bonding | Carbonyl oxygen atoms, adjacent nucleobases. semanticscholar.org |

Receptor Antagonism (e.g., Adenosine Receptors)

A significant area of medicinal chemistry for pyrazine-like compounds is the development of receptor antagonists, particularly for adenosine receptors. d-nb.info Adenosine receptors (A1, A2A, A2B, and A3) are G-protein-coupled receptors (GPCRs) that mediate a wide range of physiological processes, making them attractive drug targets. d-nb.infonih.gov Antagonists block the receptor, preventing the endogenous ligand, adenosine, from binding and eliciting a response.

Derivatives containing pyrazine or bioisosteric pyrazolo-triazolo-pyrimidine cores have been developed as potent and selective antagonists for various adenosine receptor subtypes. nih.govgoogle.com For example, extensive structure-activity relationship (SAR) studies have been conducted on these scaffolds to improve affinity and selectivity. Modifications to substituents on the heterocyclic ring system can dramatically alter which adenosine receptor subtype is targeted. d-nb.infonih.gov Many non-xanthine antagonists, including those based on pyrazole-containing scaffolds, show high potency for A1, A2A, and A3 receptors. nih.gov Docking studies of some A3 antagonists predict binding to the orthosteric site, where they engage with key residues essential for receptor activation. nih.gov

| Compound Class | Target Receptor | Potency/Affinity |

| Pyrazolo-triazolo-pyrimidine derivative | Adenosine A2B Receptor | Showed promising binding affinity, though with poor selectivity against the A3 subtype. d-nb.info |

| 2,6,9-trisubstituted adenines | Adenosine A1/A3 Receptors | Introduction of bulky N6-substituents significantly increased binding affinity. d-nb.info |

| Pyridine (B92270) derivative | Adenosine A3 Receptor | Serves as a general-purpose antagonist for mouse (Ki = 349 nM) and rat (Ki = 216 nM) receptors. nih.gov |

| Patented Pyrazine Derivatives | Adenosine A2a/A2b Receptors | Disclosed as antagonists for diseases mediated by A2a and/or A2b receptors. google.com |

Computational and Spectroscopic Approaches in 5 Bromo 2,3 Dimethoxypyrazine Research

Computational Chemistry and Rational Drug Design

Computational chemistry serves as a powerful tool in predicting the behavior and potential applications of 5-bromo-2,3-dimethoxypyrazine, especially in the realm of rational drug design. As a synthetic intermediate, its structural and electronic properties influence the characteristics of the final therapeutic agents.

While this compound itself is typically a precursor and not the final active pharmaceutical ingredient, its core structure is integral to molecules designed for specific biological targets. Molecular docking and virtual screening are computational techniques used to predict how a molecule, such as a derivative of this compound, will bind to a receptor or enzyme.

Virtual screening is a method used to search large libraries of compounds to identify those that are most likely to be active against a specific biological target. japsonline.comjksus.org For instance, the pyrazine (B50134) scaffold is a common feature in molecules designed as kinase inhibitors. japsonline.com In a typical workflow, a pharmacophore model—an ensemble of steric and electronic features necessary for optimal molecular interaction—is generated and used to filter databases like ZINC for compounds with drug-like properties. japsonline.com

Molecular docking studies then predict the specific binding mode of these "hit" compounds within the active site of a target protein. For example, this compound is a key intermediate in the synthesis of inhibitors targeting the endonuclease of the influenza A virus. acs.org Its derivative, 5-(4-fluorophenyl)-2,3-dimethoxypyrazine, is further processed to create compounds that are evaluated for their inhibitory potential. acs.orgacs.org Docking studies on such final products help to visualize and analyze crucial interactions, like hydrogen bonds and hydrophobic contacts with key amino acid residues in the enzyme's active site, thereby rationalizing their biological activity and guiding further optimization. mdpi.comnih.gov The pyrazine core, originating from the starting material, often plays a critical role in correctly orienting the molecule for effective binding.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules like this compound. nih.gov These calculations provide valuable data on molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov

The energy gap between the HOMO and LUMO is particularly important as it relates to the molecule's reactivity and stability; a large gap suggests high stability. science.gov For related pyrazine derivatives, DFT calculations have been used to correlate these electronic properties with observed activities, such as corrosion inhibition. science.gov Such studies can elucidate how the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine atom on the pyrazine ring of this compound influence its reactivity in synthetic reactions and its interaction with biological targets. nih.gov These methods are also used to predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to confirm the molecular structure. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, providing insights into the stability of ligand-protein complexes. scielo.br After a potential drug candidate, derived from a precursor like this compound, is identified through docking, MD simulations can be run to assess how stable the predicted binding pose is in a simulated physiological environment. nih.govresearchgate.net

These simulations model the movements and interactions of all atoms in the system, including the ligand, the protein, and surrounding solvent molecules. scielo.brscielo.br For example, in the development of SHP2 allosteric inhibitors based on a pyrazine N-oxide scaffold, MD simulations revealed that the designed compound could form stable hydrogen bonds and other key interactions within the allosteric site of the enzyme. nih.gov This confirmed the stability of the complex and supported the compound's potential as a potent inhibitor. nih.gov Such simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process. worldscientific.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. These methods provide definitive experimental evidence of the compound's chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide a clear fingerprint of its atomic framework.

In the ¹H NMR spectrum, the single proton on the pyrazine ring appears as a singlet, with its specific chemical shift indicating its electronic environment. acs.org The two methoxy groups also appear as distinct singlets, confirming their presence and non-equivalence. acs.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. acs.org The spectrum shows six distinct signals corresponding to the four carbon atoms of the pyrazine ring and the two carbons of the methoxy groups. acs.org The chemical shifts are influenced by the attached atoms (nitrogen, bromine, oxygen), providing definitive evidence for the substitution pattern. acs.orgresearchgate.net

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Frequency | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|---|---|

| ¹H | CDCl₃ | 400 MHz | 7.86 | s | C₅-H |

| 4.03 | s | -OCH₃ | |||

| 3.88 | s | -OCH₃ | |||

| ¹³C | CDCl₃ | 100 MHz | 161.2 | - | Pyrazine C |

| 150.0 | - | Pyrazine C | |||

| 141.7 | - | Pyrazine C | |||

| 138.1 | - | Pyrazine C | |||

| 56.6 | - | -OCH₃ | |||

| 55.1 | - | -OCH₃ |

Data sourced from the Journal of Medicinal Chemistry. acs.org

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. While detailed experimental mass spectra for this compound are not always reported in primary synthesis literature, its molecular weight is a key parameter for its identification. biosynth.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. nih.gov This technique is crucial in synthetic chemistry to confirm that the desired product has been formed. For example, in the synthesis of 5-(4-fluorophenyl)-2,3-dimethoxypyrazine from this compound, HRMS was used to confirm the identity of the product. acs.org The experimentally measured mass (found) was compared to the theoretically calculated mass for the expected formula (C₁₂H₁₂FN₂O₂), showing a very close match and thus confirming the successful Suzuki coupling reaction. acs.orgacs.org

Computational tools can also predict mass spectrometry-related data. For this compound, predicted collision cross-section (CCS) values are available for different adducts, such as [M+H]⁺ and [M+Na]⁺, which can aid in its identification in complex mixtures. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |

|---|---|---|

| [M+H]⁺ | 218.97637 | 131.8 |

| [M+Na]⁺ | 240.95831 | 145.3 |

| [M-H]⁻ | 216.96181 | 136.3 |

| [M+K]⁺ | 256.93225 | 135.8 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group absorbs at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, a detailed experimental IR spectrum is not extensively reported in publicly available literature. However, based on its molecular structure, the expected characteristic vibrational frequencies can be predicted. The key functional groups include the pyrazine ring, the C-Br bond, the C-O bonds of the methoxy groups, and the C-H bonds of the methoxy and pyrazine ring systems.

General assignments for related pyrazine structures show C-H in-plane bending modes in the region of 1000-1500 cm⁻¹ and out-of-plane bending modes between 750-1000 cm⁻¹. researchgate.net Pyrazine ring stretching modes are typically observed between 1100-1600 cm⁻¹. researchgate.net The C-N stretching vibrations within the heterocyclic ring are also found in this region. researchgate.net

Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000-3100 | Pyrazine Ring |

| Aliphatic C-H Stretch | 2850-3000 | Methoxy (-OCH₃) |

| C=N Stretch | 1500-1600 | Pyrazine Ring |

| C=C Stretch | 1400-1600 | Pyrazine Ring |

| C-O Stretch | 1000-1300 | Methoxy Ether |

| C-Br Stretch | 500-600 | Bromo-substituent |

This table is predictive and based on typical infrared absorption frequencies for the respective functional groups.

X-ray Diffraction Studies

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. While the compound is used in the synthesis of other molecules that have been characterized by X-ray diffraction, the crystal structure of this specific intermediate is not detailed in the available research. acs.orghugendubel.info The determination of its crystal structure would provide valuable information, confirming the planarity of the pyrazine ring and detailing the spatial arrangement of the bromo and dimethoxy substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. Conjugated systems, like the pyrazine ring in this compound, typically exhibit characteristic absorptions in the UV-Vis range.

The primary electronic transitions in a molecule like this compound are expected to be π → π* and n → π* transitions. The π → π* transitions, involving the π-electrons of the aromatic pyrazine ring, are generally high in intensity. The n → π* transitions, which involve the non-bonding electrons on the nitrogen atoms, are typically of lower intensity.

Reported UV Absorbance Data for this compound Analysis

| Wavelength (nm) | Application | Reference |

| 254 | Purity monitoring via HPLC | acs.org, acs.org |

| 296 | Purity monitoring via HPLC | acs.org, acs.org |

Photoluminescence Spectroscopy

Photoluminescence is the emission of light from a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, is a valuable tool for studying the electronic structure and excited-state properties of molecules. Materials with significant photoluminescence are investigated for applications in areas such as organic light-emitting diodes (OLEDs) and sensors. dur.ac.uk

The photoluminescent properties of this compound have not been specifically detailed in the surveyed scientific literature. However, the broader class of pyrazine derivatives is a subject of research for their optoelectronic and luminescent properties. dur.ac.ukdur.ac.uk The luminescence of these compounds is often related to π* → π or π* → n transitions and can be influenced by factors such as substitution on the pyrazine ring, solvent polarity, and the formation of coordination complexes. researchgate.net For instance, coordination polymers involving pyrazine derivatives have been shown to exhibit strong luminescence, with emission maxima that can be tuned by altering the metal ions or other ligands in the structure. researchgate.net Further research would be needed to characterize the specific emission and excitation spectra of this compound and to determine its potential as a luminescent material.

Applications of 5 Bromo 2,3 Dimethoxypyrazine Beyond Medicinal Chemistry

While the core applications of many pyrazine (B50134) derivatives are found in medicinal chemistry, the unique electronic and structural properties of the pyrazine ring have opened avenues for their use in a variety of other fields. The compound 5-Bromo-2,3-dimethoxypyrazine, with its combination of an electron-deficient aromatic system, a reactive bromine atom, and electron-donating methoxy (B1213986) groups, is a versatile building block with significant potential in material science, catalysis, and agrochemicals.

Future Directions and Emerging Trends in 5 Bromo 2,3 Dimethoxypyrazine Research

Novel Synthetic Methodologies and Reactivity Studies

The synthetic utility of 5-Bromo-2,3-dimethoxypyrazine is primarily centered on the reactivity of its bromine substituent, which serves as a handle for constructing more complex molecules. A common and established method for its synthesis involves the direct bromination of 2,3-dimethoxypyrazine (B1590305) using N-bromosuccinimide (NBS). This reactivity allows for its use in a variety of subsequent transformations.

Future research is trending towards the development of more efficient, sustainable, and diverse synthetic methodologies. The pyrazine (B50134) ring is known to participate in various coupling reactions, including Suzuki and Buchwald-Hartwig reactions, which are fundamental in modern organic synthesis. researchgate.nettandfonline.com Emerging trends will likely focus on expanding the repertoire of cross-coupling reactions applicable to this compound. This includes exploring novel catalytic systems, such as those involving palladium, nickel, or copper, to achieve previously challenging transformations with higher yields and selectivity. scholaris.ca The development of multicomponent reactions, where three or more reactants combine in a single step, represents another promising frontier for rapidly generating molecular diversity from this pyrazine core. researchgate.net

Furthermore, studies into the reactivity of the pyrazine ring itself, influenced by the electronic effects of the bromo and methoxy (B1213986) substituents, will continue to be an area of interest. Understanding how these groups modulate the reactivity of the ring's carbon and nitrogen atoms will enable more precise and predictable synthetic strategies for creating novel derivatives.

Exploration of Undiscovered Biological Activities

While this compound is principally used as a synthetic intermediate, the pyrazine scaffold it provides is present in compounds with a vast range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.nettandfonline.commdpi.com The future direction in this area involves leveraging this compound to build libraries of novel derivatives for systematic biological screening. This will facilitate the exploration of previously undiscovered therapeutic applications.

Emerging trends point towards screening these new pyrazine-based molecules against a wider array of biological targets. Given the known activities of pyrazine hybrids, new derivatives originating from this compound are excellent candidates for screening campaigns aimed at identifying inhibitors for novel targets in areas like neurodegenerative diseases, metabolic disorders, and rare diseases. unipd.itnih.gov The inherent drug-like properties of the pyrazine scaffold make it a promising starting point for identifying new hit molecules that can be further optimized into lead compounds. mdpi.com

Advanced Computational Modeling for Drug Design

The integration of computational chemistry is revolutionizing drug discovery, and the pyrazine scaffold is an active area for such research. nih.govjapsonline.com Advanced computational modeling is a key emerging trend that will significantly impact the future use of this compound. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening are being used to rationally design potent and selective inhibitors based on the pyrazine core. japsonline.commdpi.com

In the future, this compound will serve as a foundational element for in silico drug design. Researchers can computationally design virtual libraries of derivatives by modeling various substituents at the 5-position. These virtual compounds can then be screened against crystallographic structures of protein targets to predict binding affinities and modes. nih.gov This approach allows for the prioritization of synthetic targets, ensuring that laboratory efforts are focused on molecules with the highest probability of success. This synergy between computational prediction and chemical synthesis accelerates the discovery process, saving time and resources while increasing the potential for identifying novel drug candidates. connectjournals.com

Development of Multi-Targeting Agents

Complex multifactorial diseases like cancer and Alzheimer's disease have spurred a shift from the "one-target, one-drug" paradigm towards the development of multi-target-directed ligands (MTDLs). researchgate.netacs.org The pyrazine scaffold has proven to be an effective framework for creating agents that can simultaneously modulate multiple biological targets. For instance, pyrazine derivatives have been designed as dual inhibitors of kinases like c-Met and VEGFR-2, which are crucial in cancer progression. mdpi.comfrontiersin.org

This compound is an ideal starting point for the synthesis of novel MTDLs. Its defined point of reactivity allows for the strategic addition of pharmacophores designed to interact with different targets. Future research will likely see the design and synthesis of hybrid molecules where the pyrazine core derived from this compound is linked to other bioactive scaffolds. jrespharm.com This strategy aims to create single chemical entities that can address multiple pathological pathways, potentially leading to improved therapeutic efficacy and a lower likelihood of drug resistance. frontiersin.org

Integration with Modern Drug Discovery Platforms

Modern drug discovery relies heavily on integrated platforms that combine chemical synthesis, high-throughput screening (HTS), and data analysis. The pyrazine scaffold is well-suited for these platforms due to its synthetic tractability and favorable physicochemical properties. marketresearchintellect.comnih.gov this compound is poised to be a key component in these integrated workflows.

A significant emerging trend is the use of this building block to generate diverse chemical libraries for HTS campaigns. thermofisher.comnih.gov These libraries, containing hundreds or thousands of related pyrazine derivatives, can be rapidly screened against numerous biological targets to identify initial "hits." mdpi.comnih.gov The structural information from these hits can then guide the next round of synthesis and optimization. The versatility of the pyrazine core, easily modified from the 5-bromo precursor, makes it an excellent candidate for creating such libraries. researchgate.net This systematic approach, combining automated screening with iterative chemical synthesis, represents a powerful engine for modern drug discovery, with this compound serving as a valuable starting fuel.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| 2,3-dimethoxypyrazine |

| N-bromosuccinimide |

| c-Met Inhibitors |

| VEGFR-2 Inhibitors |

Q & A

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

- Methodological Answer : Contradictory peaks may arise from dynamic processes (e.g., ring puckering) or impurities. Acquire variable-temperature NMR to distinguish conformational exchange. Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian). For impurities, use preparative HPLC to isolate individual components .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.